Product packaging for 2,4-Dichloro-6-propylpyrimidine(Cat. No.:CAS No. 89938-07-8)

2,4-Dichloro-6-propylpyrimidine

Cat. No.: B1330318
CAS No.: 89938-07-8
M. Wt: 191.05 g/mol
InChI Key: XUJXLDZCRUCDJC-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of organic and medicinal chemistry. scispace.com Its significance stems from its prevalence in nature and the wide spectrum of biological activities exhibited by its derivatives. jetir.orgorientjchem.org The pyrimidine motif is integral to the very fabric of life, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). scispace.com This fundamental biological role means that pyrimidine-based molecules can readily interact with biomolecules like enzymes and genetic material.

Beyond its role in nucleic acids, the pyrimidine ring is found in essential natural products such as thiamine (vitamin B1) and in numerous synthetic compounds with profound therapeutic applications. scispace.com The versatility of the pyrimidine scaffold has led to its incorporation into a multitude of approved drugs, including antiviral agents like zidovudine, antifungal medications such as flucytosine, and a wide array of anticancer drugs. jetir.orgnih.gov The ongoing exploration of pyrimidine derivatives continues to yield compounds with diverse pharmacological properties, including anti-inflammatory, antibacterial, antimalarial, and cardiovascular activities, making it a highly attractive and enduring scaffold for drug discovery. orientjchem.org

Overview of Dichloropyrimidine Scaffolds as Versatile Synthetic Precursors

Dichloropyrimidine scaffolds, such as 2,4-Dichloro-6-propylpyrimidine, are particularly valuable intermediates in organic synthesis. Their utility lies in the reactivity of the two chlorine atoms attached to the pyrimidine ring. Chlorine is an effective leaving group, making the carbon atoms to which it is attached (in this case, the C2 and C4 positions) susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and often selective replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols.

This stepwise substitution capability enables chemists to build molecular diversity from a common starting material, which is a key strategy in medicinal chemistry for creating libraries of related compounds to screen for biological activity. The regioselectivity of the substitution—whether the first nucleophile attacks the C2 or C4 position—can be influenced by factors such as the substituents already on the ring and the specific reaction conditions, although C4 substitution is often favored. wuxiapptec.com For example, 2,4-dichloro-6-methylpyrimidine (B20014) has been used as a precursor in the synthesis of complex amines and in cross-coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com This inherent reactivity makes dichloropyrimidines powerful and versatile platforms for constructing more elaborate and functionally optimized molecules. fishersci.com

Historical Context and Evolution of Research on this compound and Related Congeners

The study of pyrimidines has a long history, with fused pyrimidine chemistry dating back to the isolation of uric acid by Scheele in 1776. scispace.com The development of synthetic methods to produce functionalized pyrimidines has evolved significantly since then. A crucial advancement was the discovery of methods to chlorinate hydroxypyrimidines, thereby converting them into much more reactive intermediates for further synthesis.

Historically, reagents like phosphorus oxychloride (POCl₃) and, later, phosgene (COCl₂) became standard tools for this transformation. prepchem.comepo.org Patents from the mid-to-late 20th century describe various conditions and catalysts, such as tertiary amines (e.g., diethylaniline), to improve the efficiency of these chlorination reactions for producing dichloropyrimidines. prepchem.comgoogle.comgoogle.com Early research focused primarily on establishing these fundamental synthetic routes.

In more recent decades, the focus has shifted from merely synthesizing these scaffolds to strategically utilizing them in the rational design of complex, high-value molecules. Research on congeners like 2,4-dichloro-6-methylpyrimidine and 2,4-dichloro-6-cyclopropylpyrimidine demonstrates this evolution. These compounds are no longer just synthetic curiosities but are key starting materials in multi-step syntheses aimed at producing specific therapeutic agents or materials with novel optical properties. sigmaaldrich.comamericanelements.com The study of this compound and its relatives is thus part of a broader trend in chemical research that leverages historical synthetic knowledge to create sophisticated molecules designed for specific, contemporary applications.

Data on 2,4-Dichloropyrimidine (B19661) Congeners

Property2,4-Dichloro-6-methylpyrimidine2,4-Dichloro-6-cyclopropylpyrimidine2,4-Dichloro-6-(trifluoromethyl)pyrimidine
CAS Number 5424-21-5 sigmaaldrich.com21573-07-9 americanelements.com3931-16-6 nih.gov
Molecular Formula C₅H₄Cl₂N₂ sigmaaldrich.comC₇H₆Cl₂N₂ americanelements.comC₅HCl₂F₃N₂ nih.gov
Molecular Weight 163.00 g/mol sigmaaldrich.com189.04 g/mol americanelements.com216.97 g/mol nih.gov
Physical Form Solid sigmaaldrich.com--
Melting Point 44-47 °C sigmaaldrich.comNot Available-
Boiling Point 219 °C sigmaaldrich.comNot Available-
IUPAC Name 2,4-dichloro-6-methylpyrimidine thermofisher.com2,4-dichloro-6-cyclopropylpyrimidine americanelements.com2,4-dichloro-6-(trifluoromethyl)pyrimidine

This table is interactive and can be sorted by column.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl2N2 B1330318 2,4-Dichloro-6-propylpyrimidine CAS No. 89938-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJXLDZCRUCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289015
Record name 2,4-dichloro-6-propylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-07-8
Record name 89938-07-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichloro-6-propylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 6 Propylpyrimidine

Foundational Approaches to 2,4-Dichloropyrimidines

The creation of the 2,4-dichloropyrimidine (B19661) core is a well-established process in organic chemistry. These methods can be broadly categorized into the formation of the pyrimidine (B1678525) ring followed by chlorination, or the construction of the ring with the chlorine atoms already in place.

The most common and direct route to 2,4-dichloropyrimidines involves the treatment of uracils with a strong chlorinating agent. chemicalbook.comgoogle.com Uracil itself can be synthesized through the condensation of urea (B33335) with a three-carbon component like malic acid or ethyl acetoacetate. Once the pyrimidine-2,4(1H,3H)-dione ring is formed, the two hydroxyl groups (in the enol tautomer) are susceptible to replacement by chlorine atoms. This transformation is a crucial step in the synthesis of many pharmaceutical and agricultural chemicals. google.com

The reactivity of the pyrimidine ring can be influenced by the presence of various substituents. For instance, the quaternization of one or both nitrogen atoms in the pyrimidine ring enhances its reactivity towards nucleophiles. wur.nl This increased reactivity can be exploited in various synthetic transformations.

The introduction of an alkyl group, such as a propyl group, at the C6 position of the pyrimidine ring is a key step in the synthesis of 2,4-dichloro-6-propylpyrimidine. This can be achieved through several strategies. One common method involves starting with a precursor that already contains the desired alkyl group. For example, the synthesis can begin with a β-keto ester bearing a propyl group, which is then condensed with urea or a related compound to form the 6-propylpyrimidine ring.

Another approach is the direct alkylation of a pre-formed pyrimidine ring. This can be more challenging due to the potential for reaction at multiple sites. However, methods like lithiation followed by reaction with an alkyl halide can be employed. nih.gov For instance, lithiation of a suitable pyrimidine derivative can create a nucleophilic carbon at the C6 position, which can then react with a propyl-containing electrophile. nih.gov

Specific Protocols for this compound Synthesis

The most direct and widely used method for synthesizing this compound involves a two-step process: the synthesis of 6-propyluracil followed by its chlorination.

The synthesis typically commences with the formation of 6-propylpyrimidine-2,4(1H,3H)-dione, also known as 6-propyluracil. This is often achieved through the Biginelli reaction or a similar condensation reaction. For example, ethyl 3-oxohexanoate (B1246410) (a β-keto ester with a propyl group) can be condensed with urea in the presence of an acid catalyst to yield 6-propyluracil. This reaction provides a straightforward route to the necessary precursor.

Alternative approaches might involve the modification of a pre-existing pyrimidine ring, though the condensation route is generally more efficient for this specific substitution pattern.

Once 6-propyluracil is obtained, the pivotal step is the chlorination of the hydroxyl groups at the C2 and C4 positions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. google.com The reaction is typically carried out by heating 6-propyluracil in neat phosphorus oxychloride, often in the presence of a tertiary amine or its hydrochloride salt, such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride. google.comoregonstate.edu The amine acts as a catalyst and helps to drive the reaction to completion. google.com

The general reaction mechanism involves the initial formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. The use of an amine hydrochloride can lead to cleaner reactions and improved yields compared to using the free amine. oregonstate.edu After the reaction is complete, the excess phosphorus oxychloride is typically removed by distillation, and the product is isolated by extraction. google.com

Other chlorinating agents such as thionyl chloride (SOCl₂) in combination with a catalyst like dimethylformamide (DMF) can also be used, sometimes referred to as the Vilsmeier-Haack reagent. google.comgoogle.com However, for the conversion of pyrimidinediones to dichloropyrimidines, phosphorus oxychloride remains the reagent of choice due to its effectiveness and well-documented procedures. google.com

Table 1: Chlorination of 6-propyluracil

Starting Material Reagent Conditions Product Yield
6-propylpyrimidine-2,4(1H,3H)-dione Phosphorus oxychloride (POCl₃) Heat, often with a tertiary amine or its salt This compound Typically high

Advanced and Emerging Synthetic Techniques

While the classical methods described above are robust and widely used, research into more efficient and environmentally benign synthetic routes is ongoing. Advances in catalysis, such as the use of palladium-catalyzed cross-coupling reactions, have opened up new avenues for the synthesis of functionalized pyrimidines. nih.gov For instance, a pre-functionalized pyrimidine could potentially be coupled with a propyl-containing reagent.

Furthermore, flow chemistry techniques are being explored for the synthesis of heterocyclic compounds. These methods can offer improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processes. While specific examples for this compound may not be widely published, the general principles of flow synthesis are applicable to this class of compounds.

Another area of development is the use of non-phosphorus-based chlorinating agents to reduce the generation of phosphorus-containing waste. google.com Reagents like oxalyl chloride or thionyl chloride in combination with specific activators are being investigated as alternatives to phosphorus oxychloride. google.com

Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to mere minutes, and frequently resulting in higher product yields and purity. nih.govorganic-chemistry.org

In the context of pyrimidine synthesis, microwave irradiation is particularly effective for cyclocondensation reactions, such as the Biginelli reaction and its variations, which are fundamental to building the pyrimidine core. mdpi.comnih.gov For instance, the three-component reaction of a β-diketone, an aldehyde, and a (thio)urea can be efficiently carried out under microwave conditions to yield dihydropyrimidines. mdpi.com Researchers have developed numerous protocols that leverage this technology. A one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives was achieved in excellent yields (85-93%) under microwave irradiation without a catalyst, demonstrating a rapid and green approach. wikipedia.org Similarly, various 2-amino-4-chloro-pyrimidine derivatives have been synthesized using microwave heating at 120–140 °C for just 15–30 minutes. Current time information in Bangalore, IN.researchgate.net These protocols highlight the capacity of microwave assistance to facilitate rapid and efficient access to complex heterocyclic scaffolds.

The table below summarizes representative findings in the microwave-assisted synthesis of various pyrimidine derivatives, showcasing the efficiency of this technique.

Product TypeReactantsConditionsTimeYieldReference
Oxo- and thioxopyrimidinesβ-diketone, aryl aldehyde, (thio)ureaMicrowave, HCl, EthanolNot specified65–90% mdpi.com
2,4-dimethoxy-THPQsAromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedoneMicrowave (75W), Acetic AcidNot specifiedHigh scispace.comillinois.edu
Thiazolo[3,2-a]pyrimidine derivatives2-aminothiazole, aldehyde, ethyl acetoacetateMicrowave, Acetic AcidNot specified85-93% wikipedia.org
2-amino-4-chloro-pyrimidine derivatives2-amino-4-chloro-pyrimidine, substituted amineMicrowave, 120-140°C15-30 minNot specified researchgate.net

One-Pot and Multi-Component Reaction Strategies in Pyrimidine Synthesis

One-pot syntheses and multi-component reactions (MCRs) represent a cornerstone of modern synthetic efficiency and green chemistry, allowing for the construction of complex molecules from simple precursors in a single step. chemicalbook.comorganicreactions.org These strategies are highly valued as they reduce the need for intermediate purification steps, minimize solvent waste, and save time and resources. organicreactions.org The synthesis of the pyrimidine core is particularly well-suited to MCRs.

The most renowned MCR for pyrimidine synthesis is the Biginelli reaction, first reported in 1893. rsc.org This reaction classically involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. Current time information in Bangalore, IN.nih.gov To synthesize a precursor for this compound, such as 6-propyl-2-thiouracil, this reaction can be adapted by condensing a compound like ethyl butyroacetate with thiourea. mdpi.com The versatility of the Biginelli reaction and other MCRs allows for the creation of large libraries of diversely substituted pyrimidines by varying the three core components. chemicalbook.com For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized via a three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde in a one-pot process. These approaches avoid the pre-synthesis of sophisticated starting materials and allow for the direct assembly of the heterocyclic core. chemicalbook.com

The following table details examples of multi-component strategies used to construct pyrimidine-based structures.

Reaction TypeComponentsCatalyst/MediatorProductKey FeatureReference
Iridium-Catalyzed MCRAmidines, AlcoholsPN5P-Ir–pincer complexesSubstituted PyrimidinesForms C-C and C-N bonds, liberates H₂ and H₂O chemicalbook.com
Classic Biginelli ReactionAldehyde, β-ketoester, UreaAcid catalystDihydropyrimidinonesFoundational one-pot pyrimidine synthesis Current time information in Bangalore, IN.nih.gov
Pyrano[2,3-d]pyrimidine SynthesisBarbituric acid, Malononitrile, Aryl aldehydesBasePyrano[2,3-d]pyrimidinesCommon approach for fused pyrimidines rsc.org
Thiazolo[3,2-a]pyrimidine Synthesis2-aminothiazole, Aldehyde, Ethyl acetoacetateNone (Microwave)Thiazolo[3,2-a]pyrimidinesCatalyst-free, one-pot MCR wikipedia.org

Catalytic and Green Chemistry Approaches for Pyrimidine Core Construction

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing catalytic and green chemistry approaches for pyrimidine synthesis. mdpi.com These methods aim to reduce environmental impact by using safer solvents, minimizing waste, and employing catalysts that can be recycled and reused. mdpi.com

Catalysis is central to many green synthetic routes. A novel, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and alcohols, with the only byproducts being hydrogen and water. chemicalbook.com This process is highly sustainable as alcohols can be derived from biomass. chemicalbook.com Other approaches utilize heterogeneous catalysts or reusable Lewis acids like Ytterbium(III) triflate under solvent-free conditions, which not only increases reaction yields but also simplifies catalyst recovery. mdpi.com The use of β-cyclodextrin as a catalyst in aqueous solutions for MCRs represents another sustainable strategy. organicreactions.org

The principles of green chemistry also extend to the choice of reagents and reaction conditions. Solvent-free reactions, or those conducted in benign solvents like water or ethanol, are increasingly common. mdpi.com For the final conversion of the 6-propyluracil intermediate to this compound, traditional, highly toxic chlorinating agents like phosphorus oxychloride (POCl₃) can be replaced. A greener alternative involves using triphosgene (B27547) in a solvent like dichloroethane, which is safer to handle and simplifies the synthesis process, making it more suitable for industrial-scale production.

The table below contrasts traditional methods with greener alternatives in pyrimidine synthesis.

Process StepTraditional MethodGreen/Catalytic AlternativeAdvantage of Green MethodReference
Core Synthesis Reflux in organic solvents (e.g., Ethanol) with mineral acids (HCl)Iridium-catalyzed reaction using alcohols as building blocksUse of renewable feedstocks; byproducts are only H₂ and H₂O chemicalbook.com
Core Synthesis Stoichiometric acid catalystsReusable Lewis acids (e.g., Yb(OTf)₃) under solvent-free conditionsCatalyst can be recovered and reused; reduces hazardous waste mdpi.com
Reaction Medium Volatile organic solvents (VOCs)Aqueous media, ionic liquids, or solvent-free conditionsReduced environmental pollution and health hazards organicreactions.orgmdpi.com
Chlorination Phosphorus oxychloride (POCl₃)TriphosgeneSafer handling, simpler process

Utilization of 2,4 Dichloro 6 Propylpyrimidine in Advanced Organic Synthesis

Synthesis of Fused Heterocyclic Systems

The dichlorinated pyrimidine (B1678525) core is an excellent electrophilic substrate for reactions with binucleophiles, leading to the formation of diverse fused heterocyclic systems. This reactivity is central to the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Construction of Pyrimido[4,5-e]Current time information in Bangalore, IN.researchgate.netnih.govthiadiazine Derivatives

The synthesis of pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netnih.govthiadiazine derivatives showcases the utility of dichloropyrimidines in constructing complex fused systems. While direct synthesis from 2,4-dichloro-6-propylpyrimidine is a logical extension, related studies on analogous compounds provide a clear blueprint for such transformations. For instance, new pyrimido[4,5-e] Current time information in Bangalore, IN.nih.govnih.govthiadiazines have been synthesized through the cyclocondensation of bidentate nucleophiles with electrophilic pyrimidines. researchgate.net This approach often involves the sequential replacement of the chlorine atoms.

In a related synthetic strategy, 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) has been used to react with methylhydrazine to form an intermediate which, upon treatment with carbon disulfide and alkyl halides, yields 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e] Current time information in Bangalore, IN.nih.govnih.govthiadiazine derivatives. researchgate.net These compounds can be further functionalized by reacting with secondary amines to produce 7-amino derivatives. researchgate.net This methodology highlights a viable pathway for creating a variety of substituted pyrimido[4,5-e] Current time information in Bangalore, IN.nih.govnih.govthiadiazines.

Elaboration to Triazolo[4,5-d]pyrimidine Derivatives

The synthesis of triazolo[4,5-d]pyrimidine derivatives, which are analogs of purine (B94841) nucleosides, often starts from appropriately substituted pyrimidines. nih.gov The reaction of a dichloropyrimidine with a hydrazine (B178648) source can lead to the formation of a hydrazinylpyrimidine, which is a key intermediate for building the triazole ring.

A preparation method for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) has been disclosed, which serves as a crucial intermediate for the synthesis of ticagrelor, a drug containing a triazolo[4,5-d]pyrimidine core. google.comgoogle.com The synthesis involves the reaction of 2,4,6-trichloro-5-aminopyrimidine with propanethiol. google.com This highlights the importance of substituted dichloropyrimidines in accessing these complex heterocyclic systems. Furthermore, novel Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazine fragment have been synthesized and evaluated for their anticancer activities, demonstrating the therapeutic potential of this class of compounds. nih.gov

Formation of Pyrimido[4,5-b]Current time information in Bangalore, IN.nih.govbenzothiazine Scaffolds

The construction of pyrimido[4,5-b] Current time information in Bangalore, IN.nih.govbenzothiazine scaffolds often involves the reaction of a substituted aminopyrimidine with a sulfur-containing benzene (B151609) derivative. A group of 2-substituted pyrimido[4,5-b] Current time information in Bangalore, IN.nih.govbenzothiazines were designed and synthesized as potential inhibitors of 15-lipoxygenase. nih.gov The synthetic approach typically involves the reaction of a dichloropyrimidine with an aminothiophenol derivative. The initial nucleophilic substitution of one of the chlorine atoms by the amino group is followed by an intramolecular cyclization involving the thiol group to form the fused benzothiazine ring system.

Other Annulated Pyrimidine Systems

The versatility of this compound extends to the synthesis of various other annulated pyrimidine systems. For example, pyrido[2,3-d:6,5-d']dipyrimidines have been synthesized through the reaction of 6-aminouracils with various aldehydes under different catalytic conditions. nih.gov Another example is the synthesis of thieno[2',3':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govnih.govthiadiazine derivatives, which have shown analgesic and anti-inflammatory properties. nih.gov The synthesis of these systems often involves multi-step sequences starting from functionalized pyrimidines. Furthermore, novel pyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netnih.govtriazino[3,2-c] Current time information in Bangalore, IN.researchgate.netnih.govthiadiazine 6,6-dioxides have been synthesized and have shown potential anticancer activity. mdpi.com

Construction of Multi-Substituted Pyrimidine Scaffolds

The two chlorine atoms in this compound exhibit differential reactivity, allowing for the sequential and selective introduction of various substituents. This feature makes it an excellent building block for creating a library of multi-substituted pyrimidines. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.

This selective reactivity allows for a stepwise functionalization strategy. For instance, reaction with one equivalent of a nucleophile at a lower temperature can lead to the substitution of the C4-chloro group, leaving the C2-chloro group intact for a subsequent, different nucleophilic substitution. This approach has been utilized in the synthesis of various biologically active molecules. For example, a series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives were synthesized as potential inhibitors of the EGFR kinase for the treatment of non-small cell lung cancer. nih.gov

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Beyond the synthesis of fused systems and multi-substituted pyrimidines, this compound is a valuable and versatile building block in the broader context of heterocyclic chemistry. sigmaaldrich.comthermofisher.com Its electrophilic nature allows it to react with a wide array of nucleophiles, leading to the formation of diverse heterocyclic structures. researchgate.net

For instance, it can be used as a starting material for the synthesis of pyrazoles, pyridones, and triazoles. mdpi.com The pyrimidine ring itself can be a scaffold for further chemical modifications, leading to compounds with interesting electronic and biological properties. The presence of the propyl group also offers a site for further functionalization or can be used to modulate the lipophilicity of the final molecule. The ability to undergo various coupling reactions, such as Suzuki and Sonogashira couplings, further enhances its utility as a synthetic building block.

Scant Evidence of this compound in Chemical Probe and Precursor Design

Despite the recognized utility of the dichloropyrimidine scaffold in medicinal chemistry, a thorough review of available scientific literature reveals a significant lack of specific research detailing the application of this compound in the design and synthesis of chemical probes and precursors for target exploration. While its chemical cousins, such as the methyl and cyclopropyl (B3062369) analogues, have been implicated in the development of kinase inhibitors and other bioactive molecules, the propyl-substituted variant remains largely unexplored in this context.

The versatility of the 2,4-dichloropyrimidine (B19661) core lies in the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective nucleophilic substitutions. This property makes it an attractive starting material for the construction of diverse molecular libraries aimed at discovering novel ligands for various biological targets. Researchers have leveraged this scaffold to create compounds with a wide array of biological activities.

However, specific examples and detailed research findings for this compound are conspicuously absent from the current body of scientific publications. Searches for its use in developing kinase inhibitors, G protein-coupled receptor (GPCR) ligands, or other chemical biology tools have not yielded any concrete data. Consequently, there are no available data tables or in-depth studies to present regarding its specific role as a precursor for molecules used in target identification and validation.

This dearth of information suggests that this compound is either a novel compound with yet-to-be-published applications or a less-favored intermediate in drug discovery and chemical biology research compared to other substituted dichloropyrimidines. While the fundamental principles of organic synthesis would suggest its potential as a building block, the lack of empirical data prevents a detailed discussion of its practical application in the generation of chemical probes and precursors. Further research and publication in this specific area would be necessary to elucidate the compound's utility and potential advantages in advanced organic synthesis for target exploration.

Computational and Spectroscopic Characterization of 2,4 Dichloro 6 Propylpyrimidine and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and molecular interactions.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal methods used in quantum chemistry to approximate the electronic structure of molecules. wikipedia.org DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. modern-journals.comjchemrev.comijcce.ac.ir For instance, DFT calculations have been successfully employed to study the geometrical and structural aspects of various pyrimidine (B1678525) derivatives, including bond lengths, bond angles, and dipole moments. jchemrev.com The choice of basis sets, like 6-311G(d,p) and 6-311++G(2d,2p), is critical for obtaining reliable results. modern-journals.com

The Hartree-Fock method, while being a more foundational ab initio approach, provides a good starting point for more complex calculations and is often used for comparative purposes. wikipedia.orgresearchgate.net For example, studies on 2-aminopyrimidine (B69317) and its dichlorinated analogue have utilized both MP2 (a post-Hartree-Fock method) and B3LYP methods to calculate optimum molecular geometries. researchgate.net These calculations reveal that the pyrimidine ring can exhibit non-planarity depending on the substituents. researchgate.net The self-consistent field (SCF) method is an iterative process used in both DFT and HF to achieve a stable electronic configuration. wikipedia.orgnih.gov

MethodBasis SetApplicationReference
DFT/B3LYP6-311G(d,p)Molecular properties of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives modern-journals.com
DFT/B3LYP6-311++G(2d,2p)Molecular properties of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives modern-journals.com
MP2Extended basis setsOptimum molecular geometries of 2-aminopyrimidine and 2-amino-4,6-dichloropyrimidine researchgate.net
B3LYPExtended basis setsOptimum molecular geometries of 2-aminopyrimidine and 2-amino-4,6-dichloropyrimidine researchgate.net
DFTB3LYP/6-311G(df,pd)Optimization of triazolo[1,5-a] pyrimidine derivatives in the gas phase. jchemrev.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orglibretexts.orgyoutube.com The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. The HOMO is associated with the nucleophilicity of a molecule, while the LUMO relates to its electrophilicity. libretexts.org

For 2,4-dichloropyrimidine (B19661) analogues, the distribution of the LUMO is particularly important in predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com In the case of unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, which accounts for the observed C-4 selectivity in SNAr reactions. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position, such as a methoxy (B1213986) (OMe) or methylamino (NHMe) group, can significantly alter the LUMO distribution, leading to increased LUMO lobes at the C-2 position and consequently, a shift towards C-2 selectivity. wuxiapptec.com The energy gap between the HOMO and LUMO is also a critical parameter, providing insights into the chemical stability and reactivity of the molecule. modern-journals.com

CompoundKey FindingImplicationReference
2,4-dichloropyrimidineLUMO mainly at C-4C-4 selective SNAr reactions wuxiapptec.com
2,4-dichloro-6-methoxypyrimidineSimilar LUMO lobes at C-2 and C-4Potential for mixed or C-2 selective products wuxiapptec.com
2,4-dichloro-6-methylaminopyrimidineSimilar LUMO lobes at C-2 and C-4Potential for mixed or C-2 selective products wuxiapptec.com
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivativesAnalysis of HOMO-LUMO energy gapInsights into chemical reactivity and stability modern-journals.com

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Charge distribution analysis and electrostatic potential (ESP) mapping are powerful tools for visualizing and quantifying the regions of a molecule that are electron-rich or electron-poor. nih.gov These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.govresearchgate.net

For pyrimidine derivatives, the nitrogen atoms in the ring typically create regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination with metal ions. researchgate.net Conversely, the carbon atoms attached to electronegative chlorine atoms in 2,4-dichloro-6-propylpyrimidine are expected to have a positive electrostatic potential, making them the primary sites for nucleophilic attack. The substituent at the C-6 position can further modulate this charge distribution. Theoretical calculations at the MP2/aug-cc-pVDZ level have been used to investigate substituent effects on the electrostatic potential of pyrimidine rings. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways allows for a detailed understanding of the mechanisms of chemical reactions. This includes the identification of transition states, which are the highest energy points along the reaction coordinate, and the calculation of activation energies. wuxiapptec.comscience.org.ge

For the nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines, transition state calculations can explain the observed regioselectivity. By modeling the reaction with a nucleophile, it's possible to determine the relative energy barriers for attack at the C-2 and C-4 positions. wuxiapptec.com For example, with an OMe group at C-6, the transition state for C-2 substitution is found to be lower in energy than for C-4 substitution, consistent with experimental observations of C-2 selectivity. wuxiapptec.com These calculations often involve locating the transition state geometry and confirming it has a single imaginary frequency. wuxiapptec.com The mechanism of nucleophilic substitution reactions can be complex, involving intermediates and multiple steps. libretexts.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

For molecules with flexible side chains, such as the propyl group in this compound, conformational analysis is essential to identify the most stable three-dimensional structures. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules over time. mdpi.com

MD simulations have been used to study the stability of inhibitor-protein complexes involving pyrimidine derivatives. mdpi.comresearchgate.net These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the key interactions that stabilize the complex. For instance, a 100 ns MD simulation was used to show the stable binding of a pyrimidine-based EGFR inhibitor. researchgate.net The root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often used to assess the stability of the system. mdpi.com

Molecular Modeling and Docking Studies: Insights into Ligand-Scaffold Interactions

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. researchgate.netnih.govnih.govmdpi.com These methods are instrumental in understanding the interactions that govern molecular recognition and in designing new, more potent inhibitors. nih.gov

For pyrimidine-based compounds, docking studies have been widely used to explore their potential as inhibitors of various enzymes, including kinases and proteases. researchgate.netnih.govnih.gov The this compound scaffold can be docked into the active site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The chlorine atoms, for example, can participate in halogen bonding, which is an increasingly recognized interaction in drug design. The propyl group can occupy hydrophobic pockets within the binding site.

Docking studies on pyrimidine derivatives have revealed important binding modes. For example, in the case of cyclin-dependent kinase 2 (CDK2) inhibitors, pyrimidine derivatives were shown to form hydrogen bonds with key residues like LYS 33 and THR 14. nih.gov Similarly, docking of pyrimidine-based inhibitors into the active site of the main protease of SARS-CoV-2 has been performed to evaluate their antiviral potential. nih.govmdpi.com The results of these docking studies, often expressed as a binding energy or docking score, can guide the synthesis of new analogues with improved affinity and selectivity. nih.gov

Target ProteinPyrimidine ScaffoldKey InteractionsReference
Epidermal Growth Factor Receptor (EGFR)Pyrimidine-based inhibitorsStable binding in active site researchgate.net
Human Cyclin-Dependent Kinase 2 (CDK2)Substituted pyrimidinesHydrogen bonds with LYS 33, THR 14 nih.gov
SARS-CoV-2 Main Protease (Mpro)Pyrido[2,3-d]pyrimidinesEvaluation of antiviral potency nih.govmdpi.com
B-cell lymphoma 2 (Bcl-2)Substituted pyrimidinesInteraction with active sites mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies: Predicting Reactivity and Synthetic Outcomes

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structure. In the context of this compound and its analogues, QSPR studies can provide valuable insights into their reactivity in various chemical reactions and help in predicting the outcomes of synthetic procedures.

The reactivity of substituted pyrimidines is influenced by the electronic effects of the substituents on the pyrimidine ring. nih.gov QSPR models for pyrimidine derivatives often correlate molecular descriptors, which are numerical representations of molecular structure, with experimentally determined properties or reactivity data. These descriptors can include constitutional, topological, geometrical, and electronic parameters. For halogenated pyrimidines, the nature and position of the halogen atoms significantly affect the electron density distribution in the ring, thereby influencing their reactivity towards nucleophilic substitution and other reactions. nih.gov

Computational methods, particularly those based on machine learning and deep learning, are increasingly being employed to predict synthetic outcomes. nih.gov For instance, a model could be trained on a dataset of known reactions involving dichloropyrimidines to predict the likelihood of a successful reaction and the potential yield for a novel substrate. njit.edu These predictive models can significantly reduce the experimental effort required in synthetic chemistry by prioritizing reactions that are most likely to succeed. njit.edu

Spectroscopic Characterization Techniques and Theoretical Correlations

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its analogues. Theoretical calculations, often performed using Density Functional Theory (DFT), complement experimental data by providing detailed insights into the vibrational modes, electronic transitions, and magnetic resonance environments of the molecule. physchemres.org

Infrared and Raman Spectroscopy Investigations

For this compound, characteristic bands corresponding to the C-Cl stretching vibrations, the pyrimidine ring breathing modes, and the vibrations of the propyl group are expected. The C-Cl stretching vibrations in dichloropyrimidines typically appear in the fingerprint region of the IR spectrum. The pyrimidine ring vibrations are often observed in the 1600-1300 cm⁻¹ region. nih.gov Hydrogen bonding can influence the vibrational modes of pyrimidine, causing shifts in the observed frequencies. acs.org

Theoretical calculations of the vibrational frequencies using DFT methods can aid in the assignment of the experimental bands. physchemres.org A comparison between the experimental and calculated spectra can confirm the molecular structure and provide a deeper understanding of the vibrational dynamics.

Table 1: Key IR and Raman Data for Dichloropyrimidines and Related Compounds

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)Reference
4,6-DichloropyrimidineIR (Gas Phase)Bands observed in the 1000-3500 cm⁻¹ range. nist.gov
PyrimidineRamanRing breathing mode (ν1) shifts with hydrogen bonding. acs.org
Pyridinium SaltsIR & RamanN-H stretching vibrations vary with the anion. cdnsciencepub.com cdnsciencepub.com
Pyrimidine Metal ComplexesIR & RamanSpectral data suggests Hofmann-type structures. nih.gov nih.gov

This table presents a selection of vibrational data for related compounds to provide context for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H, ¹³C, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide complementary information.

¹H NMR: The ¹H NMR spectrum would show signals for the proton on the pyrimidine ring and the protons of the propyl group. The chemical shift of the ring proton is influenced by the electron-withdrawing chlorine atoms. The propyl group would exhibit characteristic multiplets corresponding to the CH₃, CH₂, and CH₂ protons.

¹³C NMR: The ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyrimidine ring and the propyl group. The carbons attached to the chlorine atoms would be significantly deshielded. The chemical shifts of the ring carbons in substituted pyrimidines can be correlated with those of benzene (B151609) derivatives. mdpi.com

¹⁵N NMR: ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrimidine ring. The chemical shifts of the nitrogen atoms are sensitive to the electronic environment and can be used to study substituent effects and protonation states. researchgate.net In pyrimidine derivatives, ¹⁵N chemical shifts can be used to distinguish between different isomers and to study interactions with other molecules. nih.govrsc.org

Table 2: Representative NMR Data for Pyrimidine Derivatives

NucleusCompound TypeTypical Chemical Shift Range (ppm)Key ObservationsReference
¹HCondensed PyrimidinesAromatic and aliphatic regionsRearrangements can be observed. researchgate.net
¹³CSubstituted Pyrimidines110-170 (ring carbons)Substituent effects are additive. mdpi.com mdpi.comnih.gov
¹⁵NAminopyrimidines150-300Sensitive to protonation and substitution. researchgate.net researchgate.netacs.org

This table provides general ranges and observations for pyrimidine derivatives to aid in the interpretation of spectra for this compound.

Mass Spectrometry Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

The fragmentation of pyrimidine derivatives under electron ionization often involves the loss of substituents and cleavage of the pyrimidine ring. sapub.orgresearchgate.net For this compound, common fragmentation pathways could include the loss of a chlorine atom, the propyl group, or molecules such as HCN. The fragmentation pattern of halogenated pyrimidines can be complex, with rearrangements and multiple cleavage pathways possible. researchgate.net

Table 3: Mass Spectrometry Data for Dichloropyrimidines

CompoundIonization MethodKey Fragments (m/z)Reference
4,6-DichloropyrimidineElectron Ionization148 (M+), 113, 86, 77, 51 nist.gov
Halogenated PhenylpiperazinopropanonesElectron IonizationFragmentation of the piperazine (B1678402) ring and α-cleavage products are common. researchgate.net researchgate.net

This table shows the fragmentation of a related dichloropyrimidine, which can be used to predict the fragmentation of the title compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives exhibit characteristic absorption bands in the UV region corresponding to n → π* and π → π* transitions. rsc.orgrsc.org The positions and intensities of these bands are affected by the nature and position of substituents on the pyrimidine ring. nih.gov

For this compound, the chlorine atoms and the propyl group will influence the energies of the molecular orbitals and thus the wavelengths of the electronic transitions. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically observed at longer wavelengths than the π → π* transitions. rsc.org Theoretical calculations using time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra and aid in the assignment of the observed bands. physchemres.orgnih.gov

Table 4: UV-Visible Absorption Data for Pyrimidine Derivatives

Compound/ClassSolventλmax (nm) (Transition)Reference
PyrimidineGas Phase~320 (n → π), <250 (π → π) rsc.org
Phenyl Pyrimidine DerivativesSolution~240 (π-π*), ~300-350 (ICT) nih.gov
2,6-Dichloropyrazine-Bands observed in the 250-350 nm range. researchgate.net

This table provides a summary of UV-Visible data for related compounds, which helps in understanding the electronic transitions in this compound.

Future Research Directions and Prospects for 2,4 Dichloro 6 Propylpyrimidine Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of green and efficient methods for the synthesis of 2,4-dichloro-6-propylpyrimidine and its derivatives, moving away from traditional methods that may involve hazardous reagents and generate significant waste. The principles of atom economy, which emphasize the maximization of atoms from reactants being incorporated into the final product, will be central to these efforts. nih.gov

One promising avenue is the application of catalytic multicomponent reactions. For instance, an iridium-catalyzed synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable method that liberates only hydrogen and water as byproducts. bohrium.com Adapting such a strategy for this compound could involve the use of readily available propyl-substituted precursors. Another approach could involve the use of magnetic nanoparticles as reusable catalysts, which have been shown to be effective in the synthesis of other pyrimidine (B1678525) derivatives. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Key Research Challenges
Traditional Chlorination Well-established methodology Use of harsh reagents (e.g., POCl₃), potential for waste generation
Catalytic Multicomponent Reactions High atom economy, reduced waste, use of readily available starting materials Catalyst development and optimization for specific propyl-substituted precursors

Exploration of Novel Reaction Pathways and Catalytic Systems

The two chlorine atoms on the pyrimidine ring of this compound are prime sites for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly focus on exploring the regioselectivity of these reactions and developing novel catalytic systems to control the outcome.

For instance, palladium-catalyzed reactions such as Suzuki and Stille couplings have been effectively used for the functionalization of 2,4-dichloropyrimidines, often showing a preference for substitution at the C4 position. nih.govacs.org The development of new ligands and catalysts could enable even greater control over the sequential substitution at the C4 and C2 positions, allowing for the modular synthesis of complex di-substituted pyrimidines. Furthermore, the use of zinc-based reagents has been shown to enable C-6 metalation of 2,4-dichloro-5-alkoxypyrimidines, suggesting that similar strategies could be developed for the 6-propyl analog. nih.gov

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction Type Potential Coupling Partner Catalyst System Potential Product
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ / Base 2-Chloro-4-aryl-6-propylpyrimidine
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂ / CuI 2-Chloro-4-alkynyl-6-propylpyrimidine

Advanced Computational Prediction for Reaction Optimization and Molecular Design

Computational chemistry is poised to play a crucial role in advancing the chemistry of this compound. Quantum mechanical (QM) calculations can provide valuable insights into the electronic structure and reactivity of the molecule, helping to predict the regioselectivity of SNAr reactions. wuxiapptec.com For example, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites and thus the most likely positions for nucleophilic attack. wuxiapptec.com

Such computational models can be used to screen virtual libraries of reactants and catalysts, accelerating the discovery of optimal reaction conditions and novel transformations. Furthermore, molecular docking studies can be employed in the rational design of this compound derivatives with specific biological targets in mind, as has been demonstrated for other pyrimidine-based inhibitors. nih.gov

Table 3: Illustrative Computational Parameters for Reactivity Analysis of this compound

Parameter Description Predicted Trend
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital A lower LUMO energy suggests higher electrophilicity and reactivity towards nucleophiles.
Mulliken Atomic Charges Distribution of electron density on each atom More positive charges on C2 and C4 would indicate higher susceptibility to nucleophilic attack.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry. Future research will likely focus on the development of stereoselective methods to synthesize chiral derivatives of this compound. This could involve the asymmetric functionalization of the pyrimidine core or the use of chiral building blocks.

Rhodium-catalyzed asymmetric allylation has been successfully used to prepare chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.govfigshare.com Similar catalytic strategies could be adapted to introduce chiral substituents at the nitrogen atoms of the pyrimidine ring or at a side chain. Another approach could involve asymmetric cyclopropanation to create chiral cyclopropane-fused pyrimidine derivatives. rsc.org The development of these methods would open the door to new classes of chiral molecules with potential applications in drug discovery. nih.gov

Integration into Materials Science and Advanced Functional Molecules

The pyrimidine scaffold is not only important in a biological context but also holds promise for applications in materials science. nbinno.comnovapublishers.com The inherent electronic properties of the pyrimidine ring, combined with the potential for extensive functionalization, make this compound a valuable building block for novel functional materials. researchgate.net

Future research could explore the synthesis of conjugated polymers or oligomers incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of various aryl and heterocyclic substituents through cross-coupling reactions could be used to tune the photophysical and electronic properties of these materials. The ability of the pyrimidine nitrogen atoms to coordinate with metal ions also suggests potential applications in the development of novel sensors or catalysts. researchgate.net

Q & A

Q. What safety protocols are critical during the synthesis and handling of 2,4-Dichloro-6-propylpyrimidine?

  • Methodological Answer: Researchers must use PPE (protective gloves, goggles, and lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid cross-contamination by using dedicated tools (e.g., filter-tipped pipettes) and sterilized containers. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For pyrimidine derivatives, sodium hydroxide solubility tests can guide solvent selection and purification steps .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer: Optimize reaction conditions by varying temperature (e.g., 80–120°C), catalysts (e.g., Pd-based), and stoichiometric ratios of precursors (e.g., chlorinated pyrimidines and propylating agents). Monitor intermediates via TLC or HPLC. For analogous compounds like 2-amino-6-chloro-4-hydroxy-5-substituted pyrimidines, yields improved with controlled benzhydrol addition and reflux in polar aprotic solvents .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer: Use X-ray crystallography (e.g., SHELX software for refinement ) to resolve bond lengths and angles. Complement with NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional group identification. For pyrimidine derivatives, mass spectrometry (ESI-MS) ensures molecular weight validation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity of this compound?

  • Methodological Answer: Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate electron density distributions, ionization potentials, and bond dissociation energies. Validate against experimental thermochemical data (e.g., atomization energies with <3 kcal/mol deviation). This approach is proven for pyrimidine analogs to explain regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in spectroscopic and computational data for this compound?

  • Methodological Answer: Cross-validate using multiple techniques:
  • Compare experimental IR/Raman spectra with DFT-derived vibrational modes.
  • Reconcile NMR chemical shifts with GIAO (gauge-including atomic orbital) calculations.
  • For crystallographic discrepancies (e.g., bond angle deviations >2°), refine data with SHELXL and check for twinning or disorder .

Q. How does the chloro-propyl substitution pattern influence biological or catalytic activity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies:
  • Synthesize analogs (e.g., 4-chloro-6-ethyl or 2-amino-4-chloro variants) and compare bioactivity in enzyme inhibition assays.
  • Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins. For agrochemical pyrimidines, substituent electronegativity correlates with herbicidal potency .

Q. What mechanistic insights explain side reactions during halogenation of pyrimidine derivatives?

  • Methodological Answer: Trace intermediates via in situ NMR or LC-MS to identify byproducts (e.g., over-chlorinated species). Kinetic studies under varying Cl₂/PCl₅ concentrations reveal competing pathways. For 4,6-dichloro-2-methylpyrimidine, excess chlorinating agents favor dichlorination but risk decomposition at >150°C .

Key Considerations

  • Safety and Compliance: Follow GHS hazard codes (e.g., H315/H319 for skin/eye irritation) and disposal regulations .
  • Data Validation: Cross-reference computational models (DFT, docking) with empirical data to minimize overinterpretation .
  • Synthetic Scalability: Pilot small-scale reactions (<10 mmol) before scaling to avoid exothermic risks in propylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.